molecular formula C18H14N2O2 B5425489 3-phenoxy-N-(pyridin-3-yl)benzamide

3-phenoxy-N-(pyridin-3-yl)benzamide

Número de catálogo: B5425489
Peso molecular: 290.3 g/mol
Clave InChI: NSOHGZKSTKUHSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Phenoxy-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a phenoxy group at the 3-position of the benzoyl moiety and a pyridin-3-ylamine substituent at the amide nitrogen. For example, flumbatinib (a tyrosine kinase inhibitor) and imatinib (a well-known anticancer drug) share structural motifs involving pyridinyl and benzamide groups, underscoring the importance of such frameworks in drug design .

Propiedades

IUPAC Name

3-phenoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(20-15-7-5-11-19-13-15)14-6-4-10-17(12-14)22-16-8-2-1-3-9-16/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOHGZKSTKUHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(pyridin-3-yl)benzamide typically involves the condensation of 3-aminopyridine with 3-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 3-phenoxy-N-(pyridin-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions

3-phenoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparación Con Compuestos Similares

Key Observations:

  • Substituent Effects : Halogenation (e.g., bromine in , fluorine in ) increases molecular weight and alters electronic properties, influencing target binding and metabolic stability.
  • Lipophilicity : Compounds with higher logP (e.g., imatinib, logP 3.5) may exhibit better membrane permeability but could face solubility challenges .

Kinase Inhibitors

  • Imatinib : A 4-methylpiperazinyl-methyl group in imatinib facilitates interactions with the ATP-binding pocket of BCR-ABL kinase, demonstrating the critical role of basic side chains in kinase inhibition .
  • Flumbatinib : Incorporates a pyridin-3-yl-pyrimidinyl motif linked to a trifluoromethylbenzamide scaffold, showing potent antineoplastic activity via selective kinase engagement .

Fluorinated Analogs

  • 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide : Fluorination at multiple positions enhances metabolic stability and bioavailability, as seen in preclinical pharmacokinetic studies .
  • 3-Fluoro-N-{[2-(3-methylphenyl)pyridin-3-yl]methyl}benzamide : Exhibits improved binding affinity to serotonin receptors due to fluorine-induced electrostatic effects .

Thiazole-Containing Derivatives

Compounds such as 4d–4i () feature thiazole rings with morpholinomethyl or methylpiperazinyl substituents. These modifications improve aqueous solubility and enable interactions with polar residues in target proteins, though biological data remain pending .

Crystallographic and Spectroscopic Data

  • PF-06446846 : Single-crystal X-ray analysis (CCDC 1449348) reveals a planar benzamide core with a triazolo[4,5-b]pyridinyl group, stabilizing the molecule through π-π stacking .
  • 3-Chloro-N-phenylbenzamide: Monoclinic crystal system (P21/c) with a dihedral angle of 75.2° between benzamide and phenyl rings, influencing packing efficiency and solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.